Cas no 2490404-08-3 (3-chloro-4-(2-hydroxyphenyl)amino-1-4-(trifluoromethyl)phenyl-2,5-dihydro-1H-pyrrole-2,5-dione)

3-chloro-4-(2-hydroxyphenyl)amino-1-4-(trifluoromethyl)phenyl-2,5-dihydro-1H-pyrrole-2,5-dione 化学的及び物理的性質
名前と識別子
-
- 3-chloro-4-(2-hydroxyphenyl)amino-1-4-(trifluoromethyl)phenyl-2,5-dihydro-1H-pyrrole-2,5-dione
- 3-chloro-4-[(2-hydroxyphenyl)amino]-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione
- 2490404-08-3
- 3-Chloro-4-(2-hydroxyanilino)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione
- EN300-27122054
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- インチ: 1S/C17H10ClF3N2O3/c18-13-14(22-11-3-1-2-4-12(11)24)16(26)23(15(13)25)10-7-5-9(6-8-10)17(19,20)21/h1-8,22,24H
- InChIKey: CGVHEHDFKMTSEW-UHFFFAOYSA-N
- SMILES: ClC1C(N(C(C=1NC1C=CC=CC=1O)=O)C1C=CC(C(F)(F)F)=CC=1)=O
計算された属性
- 精确分子量: 382.0332044g/mol
- 同位素质量: 382.0332044g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 7
- 重原子数量: 26
- 回転可能化学結合数: 3
- 複雑さ: 615
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.6Ų
- XLogP3: 4.2
3-chloro-4-(2-hydroxyphenyl)amino-1-4-(trifluoromethyl)phenyl-2,5-dihydro-1H-pyrrole-2,5-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P028WK3-50mg |
3-chloro-4-[(2-hydroxyphenyl)amino]-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione |
2490404-08-3 | 95% | 50mg |
$832.00 | 2024-05-21 | |
Enamine | EN300-27122054-0.05g |
3-chloro-4-[(2-hydroxyphenyl)amino]-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione |
2490404-08-3 | 95.0% | 0.05g |
$623.0 | 2025-03-20 | |
Enamine | EN300-27122054-0.1g |
3-chloro-4-[(2-hydroxyphenyl)amino]-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione |
2490404-08-3 | 95.0% | 0.1g |
$751.0 | 2025-03-20 | |
1PlusChem | 1P028WK3-100mg |
3-chloro-4-[(2-hydroxyphenyl)amino]-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione |
2490404-08-3 | 95% | 100mg |
$991.00 | 2024-05-21 |
3-chloro-4-(2-hydroxyphenyl)amino-1-4-(trifluoromethyl)phenyl-2,5-dihydro-1H-pyrrole-2,5-dione 関連文献
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
3-chloro-4-(2-hydroxyphenyl)amino-1-4-(trifluoromethyl)phenyl-2,5-dihydro-1H-pyrrole-2,5-dioneに関する追加情報
Introduction to 3-chloro-4-(2-hydroxyphenyl)amino-1-4-(trifluoromethyl)phenyl-2,5-dihydro-1H-pyrrole-2,5-dione (CAS No: 2490404-08-3)
3-chloro-4-(2-hydroxyphenyl)amino-1-4-(trifluoromethyl)phenyl-2,5-dihydro-1H-pyrrole-2,5-dione is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its unique Chemical Abstracts Service (CAS) number 2490404-08-3, represents a sophisticated molecular structure that combines several key pharmacophoric elements. The presence of a pyrrole-dione core, flanked by substituents such as chloro, hydroxyphenylamino, and trifluoromethylphenyl, endows it with distinct chemical and biological properties that make it a promising candidate for further research and development.
The structural configuration of this molecule is meticulously designed to interact with biological targets in a highly specific manner. The chloro group at the 3-position of the pyrrole ring introduces electrophilic character, which can be exploited in various chemical reactions, including nucleophilic substitution and cross-coupling reactions. Meanwhile, the hydroxyphenylamino moiety at the 4-position contributes both hydrophilicity and hydrogen bonding potential, enhancing solubility and binding affinity. The trifluoromethyl group on the phenyl ring further modulates the electronic properties of the molecule, influencing its metabolic stability and lipophilicity.
In recent years, there has been growing interest in heterocyclic compounds as scaffolds for drug discovery due to their inherent biological activity and structural diversity. Pyrrole derivatives, in particular, have been extensively studied for their potential applications in treating a wide range of diseases, including cancer, inflammation, and infectious disorders. The compound in question (3-chloro-4-(2-hydroxyphenyl)amino-1-4-(trifluoromethyl)phenyl-2,5-dihydro-1H-pyrrole-2,5-dione) is no exception. Its unique combination of functional groups suggests that it may exhibit multiple modes of action, making it a versatile tool for pharmacological exploration.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. The presence of reactive sites such as the chloro group allows for further functionalization via palladium-catalyzed cross-coupling reactions, which are widely employed in medicinal chemistry to introduce new molecular fragments. Additionally, the pyrrole-dione core can serve as a platform for developing inhibitors targeting enzymes involved in metabolic pathways relevant to human health.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with unprecedented accuracy. By leveraging machine learning algorithms and molecular docking simulations, scientists can identify potential binding interactions between this compound and biological targets such as kinases, proteases, and transcription factors. Preliminary computational studies suggest that 3-chloro-4-(2-hydroxyphenyl)amino-1-4-(trifluoromethyl)phenyl-2,5-dihydro-1H-pyrrole-2,5-dione may exhibit inhibitory activity against several disease-related proteins.
The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. Key synthetic strategies include nucleophilic aromatic substitution (SNAr), Suzuki-Miyaura coupling, and cyclization reactions. Each step must be carefully optimized to minimize side reactions and maximize the formation of the desired product. Given its complexity, the synthesis process highlights the importance of advanced synthetic methodologies in modern pharmaceutical research.
From a medicinal chemistry perspective, one of the most intriguing features of this molecule is its ability to modulate biological pathways through multiple mechanisms. For instance, the hydroxyphenylamino group could potentially interact with receptor sites via hydrogen bonding or ionic interactions, while the trifluoromethyl group may influence metabolic stability by enhancing lipophilicity. Such multifaceted interactions make it an attractive candidate for developing drugs with enhanced efficacy and reduced side effects.
In conclusion,3-chloro-4-(2-hydroxyphenyl)amino-1-4-(trifluoromethyl)phenyl-2,5-dihydro-1H-pyrrole-2,5-dione (CAS No: 2490404-08-3) represents a fascinating subject of study in pharmaceutical chemistry. Its unique structural features and predicted biological activities position it as a valuable tool for drug discovery efforts aimed at addressing critical health challenges. As research continues to uncover new therapeutic applications for heterocyclic compounds like this one,the potential for innovation remains immense, offering hope for future breakthroughs in medicine.
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